molecular formula C9H9NO5 B13646872 1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13646872
M. Wt: 211.17 g/mol
InChI Key: UAARPJLCXNAHIP-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring, a methoxy group, and carboxylic acid functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by purification steps such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes such as apoptosis and proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

1-(2-methoxy-2-oxoethyl)-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C9H9NO5/c1-15-7(11)5-10-4-2-3-6(8(10)12)9(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

UAARPJLCXNAHIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC=C(C1=O)C(=O)O

Origin of Product

United States

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